Lipophilicity Tuning: XLogP Shift of ~0.8–1.1 Units vs. 5-Methyl Analog
The 5-isopropyl substitution raises the computed partition coefficient (XLogP3-AA) substantially relative to the 5-methyl analog. The 5-methyl congener registers an XLogP3-AA of 0.4, while the N-isopropyl regioisomer—sharing identical heavy atoms and molecular weight—reaches 1.5 [1]. The 5-isopropyl target compound lacks a direct experimental logP value in publicly available databases, but its substitution pattern at the 5-position with a branched alkyl group is expected to yield an XLogP in the range of 1.2–1.5, representing a 0.8–1.1 log unit increase over the 5-methyl variant . This difference translates to approximately 6–12× higher octanol–water partitioning, which directly impacts membrane permeability and passive absorption in cell-based assays.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA predicted ~1.2–1.5 (no direct experimental value available) |
| Comparator Or Baseline | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: XLogP3-AA = 0.4; N-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: XLogP3-AA = 1.5 |
| Quantified Difference | Target compound estimated 0.8–1.1 logP units higher than 5-methyl; comparable to N-isopropyl positional isomer |
| Conditions | Computed via XLogP3 algorithm (PubChem); experimental validation pending |
Why This Matters
Lipophilicity differences of this magnitude directly influence compound selection for cell-permeability optimization campaigns, where a higher logP may be desirable for intracellular target engagement but must be balanced against solubility requirements.
- [1] PubChem Compound Summary for CID 12387728 (5-Methyl analog, XLogP3-AA = 0.4) and CID 21789705 (N-Isopropyl isomer, XLogP3-AA = 1.5). National Center for Biotechnology Information, 2025. View Source
